4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine
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Overview
Description
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thienylsulfanyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thienylsulfanyl Substitution: The thienylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative of thiophene and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The thienylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienylsulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified thienylsulfanyl groups
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
4-Chloro-6-(2-thienylsulfanyl)-2-pyrimidinamine can be compared with other pyrimidine derivatives:
4-Chloro-2-pyrimidinamine: Lacks the thienylsulfanyl group, which may result in different biological activities.
6-(2-Thienylsulfanyl)-2-pyrimidinamine: Lacks the chlorine atom, potentially affecting its reactivity and binding properties.
4-Chloro-6-(phenylsulfanyl)-2-pyrimidinamine: Substitutes the thienyl group with a phenyl group, which may alter its electronic properties and interactions.
The unique combination of the chlorine atom and the thienylsulfanyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-thiophen-2-ylsulfanylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-4-6(12-8(10)11-5)14-7-2-1-3-13-7/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBMAUACGWECEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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